molecular formula C6H14O3 B8415641 4-Hydroperoxy-4-methylpentan-2-ol CAS No. 66734-30-3

4-Hydroperoxy-4-methylpentan-2-ol

Cat. No.: B8415641
CAS No.: 66734-30-3
M. Wt: 134.17 g/mol
InChI Key: OIXFWERBTHZQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroperoxy-4-methylpentan-2-ol (CAS 66734-30-3) is an organic hydroperoxide with the molecular formula C6H14O3 and a molecular weight of 134.17 g/mol . Organic hydroperoxides like this compound are primarily valued in research for their role as reactive intermediates and radical initiators. They are critical in studying and facilitating various polymerization reactions . Furthermore, certain hydroperoxide compounds have been investigated for their utility in formulating treatments for controlling microbial pathogens on living plant tissues, indicating potential applications in agricultural chemistry research . As a class, hydroperoxides are generally thermally unstable and can be explosive in their pure state. Therefore, this compound must be handled with appropriate safety protocols. This compound is intended for use by qualified laboratory researchers only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

66734-30-3

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

4-hydroperoxy-4-methylpentan-2-ol

InChI

InChI=1S/C6H14O3/c1-5(7)4-6(2,3)9-8/h5,7-8H,4H2,1-3H3

InChI Key

OIXFWERBTHZQQH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)OO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Functional Group Substituents and Reactivity
  • 4-Hydroperoxy-4-methylpentan-2-ol

    • Functional group : Hydroperoxy (-OOH).
    • Reactivity : Highly reactive due to the peroxide bond, making it prone to decomposition or explosive behavior under heat, light, or mechanical stress. Likely acts as an oxidizing agent in synthetic applications .
    • Stability : Less stable than alcohols or ethers; requires storage at low temperatures and inert atmospheres.
  • 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1) Functional group: Methoxy (-OCH₃). Reactivity: Ether groups are relatively inert compared to hydroperoxides. Used as a solvent or intermediate in organic synthesis.
  • 4-Methyl-2-pentanol (CAS 108-11-2) Functional group: Hydroxyl (-OH). Reactivity: Typical secondary alcohol reactivity (e.g., esterification, oxidation to ketones). Used in flavoring agents and solvents. Stability: Stable but hygroscopic; may form hydrogen bonds .
2.2 Physical and Chemical Properties
Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Functional Group
This compound* C₆H₁₂O₃ 132.16 ~150–160 (est.) -OOH
4-Methoxy-4-methyl-2-pentanol C₇H₁₆O₂ 132.20 166–168 -OCH₃
4-Methyl-2-pentanol C₆H₁₄O 102.17 132–134 -OH
4-Phenylpentan-2-ol (CAS 77614-49-4) C₁₁H₁₆O 164.24 ~250 (est.) -OH, -C₆H₅

*Estimated based on structural analogs.

Key Research Findings

  • Synthetic Routes : Hydroperoxy derivatives like this compound are typically synthesized via oxidation of corresponding alcohols using hydrogen peroxide or ozone, whereas methoxy analogs are prepared via alkylation (e.g., reaction with methyl iodide, as in ) .
  • Thermal Decomposition : Hydroperoxides decompose exothermically, releasing oxygen and generating radicals, which can initiate polymerization or combustion. Methoxy and hydroxy analogs lack this behavior .
  • Toxicity : Hydroperoxides are generally more toxic than their alcohol or ether counterparts due to reactive oxygen species generation, leading to cellular oxidative stress .

Preparation Methods

Catalytic Aldol Condensation

The reaction employs a solid base catalyst, typically magnesium oxide supported on anodized aluminum (MgO/Al₂O₃-Al). The catalyst is prepared by immersing an anodized aluminum substrate in magnesium nitrate solution, followed by calcination at 550°C for 4 hours. Under optimized conditions (55°C, 2-hour impregnation), this catalyst achieves an acetone conversion rate of 21.08% with 100% selectivity toward diacetone alcohol.

Key Reaction Parameters:

ParameterOptimal Value
Catalyst loading2 wt% MgO
Temperature55°C
Reaction time1 hour
Acetone:catalyst ratio7:1 (w/w)

The mechanism involves deprotonation of acetone to form an enolate ion, which attacks another acetone molecule, followed by proton transfer and dehydration.

Peroxidation of Diacetone Alcohol to this compound

The second step involves introducing a hydroperoxy group (-OOH) into diacetone alcohol. This is accomplished through acid-catalyzed reaction with hydrogen peroxide (H₂O₂), as detailed in patent JP4080885B2.

Acid-Catalyzed Peroxidation

In this method, diacetone alcohol reacts with 30–50% aqueous hydrogen peroxide in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) at 0–25°C. The reaction proceeds via electrophilic addition, where the acid protonates the carbonyl oxygen of diacetone alcohol, making the adjacent carbon susceptible to nucleophilic attack by H₂O₂.

Reaction Conditions:

ParameterRange
H₂O₂:diacetone alcohol1:1 to 1:5 (molar)
Temperature0–25°C
Catalyst concentration1–5 wt%
Reaction time2–6 hours

The product is isolated via extraction with dichloromethane or ethyl acetate, followed by vacuum distillation. Yields typically range from 65% to 78%, depending on H₂O₂ purity and reaction stoichiometry.

Alternative Synthetic Routes

Enzymatic Peroxidation

Biocatalytic methods using peroxidases or lipases remain unexplored for this compound but represent a potential green chemistry avenue.

Industrial Applications and Patents

The primary industrial use of this compound is as an intermediate in peroxide-based polymer initiators and pharmaceuticals. Patent JP4080885B2 highlights its role in synthesizing peroxy esters for crosslinking agents .

Q & A

Q. What are the optimal synthetic routes for 4-Hydroperoxy-4-methylpentan-2-ol, and how can reaction conditions be optimized to maximize yield?

The synthesis of hydroperoxides like this compound often involves controlled oxidation of secondary alcohols. A common approach is the reaction of 4-methylpentan-2-ol with hydrogen peroxide under acidic catalysis. Key parameters include temperature (maintained below 40°C to avoid decomposition), stoichiometric ratios of H₂O₂, and reaction time (typically 6–12 hours). Purity can be enhanced via fractional distillation or chromatography, with yields monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Structural confirmation requires a combination of spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to identify hydroperoxide (-OOH) signals (δ ~10–12 ppm for -OOH proton) and branching patterns .
  • IR Spectroscopy : Detection of O-O stretching vibrations (~800–900 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) using NIST-standardized reference data .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under different storage conditions?

Hydroperoxides are thermally and photochemically unstable. Storage recommendations include:

  • Temperature : –20°C in amber vials to minimize decomposition.
  • Incompatibilities : Avoid contact with oxidizers (e.g., peroxides, nitric acid) and metals (e.g., Fe, Cu) that catalyze degradation .
  • Decomposition Products : Monitor for CO, CO₂, and ketones (e.g., 4-methylpentan-2-one) using GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?

Discrepancies in reactivity (e.g., decomposition rates or catalytic activity) may arise from variations in:

  • Purity : Trace impurities (e.g., residual solvents) can alter reactivity. Validate purity via GC-MS and elemental analysis .
  • Experimental Conditions : Standardize parameters like pH, solvent polarity, and oxygen exposure. For example, aqueous vs. anhydrous conditions significantly affect hydroperoxide stability .
  • Instrument Calibration : Cross-reference spectroscopic data with certified standards (e.g., NIST or PubChem) .

Q. What methodologies are recommended for studying the radical scavenging or antioxidant potential of this compound?

Antioxidant activity can be evaluated using:

  • DPPH Assay : Measure UV-Vis absorbance at 517 nm to quantify radical scavenging capacity .
  • Electron Paramagnetic Resonance (EPR) : Direct detection of radical intermediates generated during peroxide decomposition .
  • In Vitro Cell Models : Assess cytotoxicity and oxidative stress markers (e.g., glutathione levels) in human cell lines .

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity of this compound in complex reaction systems?

Density Functional Theory (DFT) simulations can:

  • Predict bond dissociation energies (BDEs) for the O-O bond to estimate thermal stability.
  • Model transition states for decomposition pathways (e.g., homolytic cleavage vs. acid-catalyzed rearrangement).
  • Validate results against experimental kinetic data (e.g., Arrhenius plots) .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental or biological matrices?

Key challenges include:

  • Matrix Interference : Use solid-phase extraction (SPE) or derivatization (e.g., with DNPH for carbonyl detection) to isolate the compound .
  • Sensitivity : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sub-ppb detection .
  • Artifact Formation : Prevent in situ oxidation of precursors (e.g., 4-methylpentan-2-ol) by adding stabilizers like BHT during sample preparation .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116 standard), goggles, and organic vapor respirators .
  • Ventilation : Use fume hoods to prevent inhalation of decomposition products (CO/CO₂).
  • Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. How can researchers design kinetic studies to elucidate the decomposition mechanisms of this compound?

  • Variable-Temperature NMR : Monitor structural changes in real-time at controlled temperatures.
  • Isothermal Calorimetry : Measure heat flow to identify exothermic decomposition thresholds.
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O₂ to trace oxygen transfer pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.